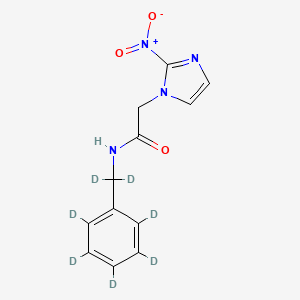

Benznidazole-d7

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H12N4O3 |

|---|---|

Peso molecular |

267.29 g/mol |

Nombre IUPAC |

N-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide |

InChI |

InChI=1S/C12H12N4O3/c17-11(14-8-10-4-2-1-3-5-10)9-15-7-6-13-12(15)16(18)19/h1-7H,8-9H2,(H,14,17)/i1D,2D,3D,4D,5D,8D2 |

Clave InChI |

CULUWZNBISUWAS-LINRZHOGSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])NC(=O)CN2C=CN=C2[N+](=O)[O-])[2H])[2H] |

SMILES canónico |

C1=CC=C(C=C1)CNC(=O)CN2C=CN=C2[N+](=O)[O-] |

Origen del producto |

United States |

Foundational & Exploratory

The Role of Benznidazole-d7 in Modern Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benznidazole is a primary therapeutic agent for the treatment of Chagas disease, a parasitic illness caused by Trypanosoma cruzi. Accurate quantification of Benznidazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This technical guide provides an in-depth overview of the purpose and application of Benznidazole-d7, a deuterated analogue of Benznidazole, which serves as a critical internal standard in bioanalytical methodologies. The use of stable isotope-labeled internal standards like this compound is considered the gold standard in quantitative mass spectrometry for its ability to ensure high accuracy and precision.

The Purpose of this compound: An Internal Standard

In quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound added in a known amount to samples, calibration standards, and quality control samples. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response.

This compound is an ideal internal standard for the quantification of Benznidazole for the following reasons:

-

Similar Physicochemical Properties: As a deuterated analog, this compound has nearly identical chemical and physical properties to Benznidazole. This ensures that it behaves similarly during extraction, chromatography, and ionization.

-

Co-elution with Analyte: this compound co-elutes with Benznidazole during chromatographic separation, meaning they experience the same matrix effects in the mass spectrometer's ion source.

-

Distinct Mass-to-Charge Ratio: Due to the presence of seven deuterium atoms, this compound has a higher mass than Benznidazole. This allows the mass spectrometer to distinguish between the analyte and the internal standard.

By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, even if there are variations in sample volume, extraction efficiency, or instrument performance.

Experimental Protocol: Quantification of Benznidazole in Human Plasma using UPLC-MS/MS

This section details a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of Benznidazole and Posaconazole in human plasma, utilizing this compound as an internal standard.

Materials and Reagents

-

Benznidazole (analyte)

-

This compound (internal standard)

-

Posaconazole (co-analyte)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human plasma (with K2-EDTA as anticoagulant)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benznidazole, this compound, and Posaconazole in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Benznidazole and Posaconazole stock solutions in a 50:50 (v/v) mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation

-

Pipette 50 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile) to each tube. The acetonitrile also acts as a protein precipitation agent.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

Data Presentation

UPLC-MS/MS Method Parameters

| Parameter | Setting |

| UPLC System | Waters Acquity UPLC or equivalent |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Benznidazole | 261.0 | 106.0 | 80 | 25 | 20 |

| This compound | 268.0 | 113.0 | 80 | 25 | 20 |

| Posaconazole | 701.2 | 653.2 | 80 | 45 | 25 |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of Benznidazole.

Caption: Logical relationship for quantification using an internal standard.

Benznidazole-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Benznidazole-d7. This deuterated analog of the anti-chagasic drug Benznidazole serves as a critical internal standard for pharmacokinetic and metabolic studies, ensuring accuracy and precision in bioanalytical assays.

Chemical Structure and Properties

This compound is a labeled form of Benznidazole where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution minimally alters the chemical properties of the molecule while significantly increasing its mass, making it an ideal internal standard for mass spectrometry-based quantification.

Chemical Structure:

The precise positions of the seven deuterium atoms on the benzyl group are crucial for its use as a stable internal standard. The structure is inferred from the non-deuterated Benznidazole.

Physical and Chemical Properties:

Quantitative data for this compound is not extensively published. However, the properties of Benznidazole provide a close reference. The key difference lies in the molecular weight due to the deuterium labeling.

| Property | Benznidazole | This compound | Reference |

| Molecular Formula | C₁₂H₁₂N₄O₃ | C₁₂H₅D₇N₄O₃ | [1],[2] |

| Molecular Weight | 260.25 g/mol | 267.29 g/mol | [1],[2] |

| Appearance | Yellowish, crystalline powder | - | [3] |

| Melting Point | 188.5-190 °C | - | |

| Solubility | Practically insoluble in water; sparingly soluble in acetone and ethanol; slightly soluble in methanol. | Slightly soluble in Chloroform, DMSO, and Methanol. | , |

| Storage | Room temperature | -20°C |

Mechanism of Action of Benznidazole

The trypanocidal activity of Benznidazole, and by extension this compound, is dependent on its activation within the parasite Trypanosoma cruzi. This process involves the reduction of its nitro group, a reaction catalyzed by a specific parasitic enzyme.

Reductive Activation Pathway:

The following diagram illustrates the key steps in the activation of Benznidazole.

Caption: Reductive activation of Benznidazole in Trypanosoma cruzi.

This activation cascade leads to the generation of highly reactive electrophilic metabolites. These metabolites can covalently bind to essential parasitic macromolecules, including DNA, proteins, and lipids, leading to widespread cellular damage and ultimately, parasite death.

Metabolism of Benznidazole in Trypanosoma cruzi

Metabolomic studies have revealed that Benznidazole undergoes extensive biotransformation within the parasite. The resulting metabolites include reduction products and covalent adducts with low molecular weight thiols.

Metabolic Pathway:

The diagram below outlines the major metabolic transformations of Benznidazole within the parasite.

Caption: Metabolic pathway of Benznidazole in T. cruzi.

This metabolic activity, particularly the formation of adducts with crucial thiols like trypanothione and glutathione, leads to significant depletion of the parasite's antioxidant defenses, contributing to its demise.

Experimental Protocols

Synthesis of Benznidazole

The following is a generalized protocol for the synthesis of Benznidazole, which can be adapted for the synthesis of this compound by using deuterated starting materials.

Workflow for Benznidazole Synthesis:

Caption: General workflow for the synthesis of Benznidazole.

Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-nitroimidazole and a base (e.g., potassium carbonate) in an appropriate solvent (e.g., an alcohol).

-

Addition of Haloacetate: Add a haloacetate ester (e.g., ethyl bromoacetate) to the stirred reaction mixture.

-

Reaction with Benzylamine: After a suitable reaction time, add benzylamine (or benzylamine-d7 for the synthesis of the deuterated analog).

-

Precipitation: Add water to the reaction mixture to precipitate the crude product.

-

Filtration and Washing: Filter the precipitate and wash with cold water.

-

Drying: Dry the crude product under vacuum.

-

Crystallization: Dissolve the crude product in a mixture of acetone, methanol, and water. Cool the solution to induce crystallization of the pure Benznidazole.

-

Isolation: Filter the crystals, wash with a cold solvent, and dry to obtain the final product.

Quantification of Benznidazole in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Benznidazole in biological matrices, such as plasma or urine, using this compound as an internal standard.

LC-MS/MS Analysis Workflow:

Caption: Workflow for LC-MS/MS quantification of Benznidazole.

Methodology:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound internal standard solution.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile), followed by vortexing and centrifugation.

-

Alternatively, perform liquid-liquid extraction with an appropriate solvent.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the transitions for Benznidazole and this compound using Multiple Reaction Monitoring (MRM).

-

Benznidazole: Monitor the transition of the precursor ion [M+H]⁺ (m/z 261.1) to a characteristic product ion.

-

This compound: Monitor the transition of the precursor ion [M+H]⁺ (m/z 268.1) to its corresponding product ion.

-

-

-

Quantification:

-

Construct a calibration curve by analyzing standards of known Benznidazole concentrations with a fixed concentration of this compound.

-

Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.

-

Determine the concentration of Benznidazole in the unknown samples by interpolating from the calibration curve.

-

This technical guide provides a foundational understanding of this compound for its effective application in research and drug development. The provided protocols and diagrams serve as a starting point for laboratory investigations. For specific applications, further optimization of experimental conditions is recommended.

References

An In-depth Technical Guide to the Synthesis and Purification of Benznidazole-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Benznidazole-d7 (N-(benzyl-d7)-2-(2-nitro-1H-imidazol-1-yl)acetamide), an isotopically labeled version of the antiparasitic drug Benznidazole. Labeled compounds like this compound are crucial internal standards for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.

Overview of Benznidazole

Benznidazole is a nitroimidazole derivative used in the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.[1] It functions as a prodrug, activated by parasitic nitroreductases to generate reactive metabolites that damage the parasite's DNA and other macromolecules.[2][3]

Synthesis of this compound

The proposed synthesis proceeds via the reaction of 2-nitroimidazole with an ethyl haloacetate followed by the introduction of benzylamine-d7.

Key Starting Materials

-

2-Nitroimidazole: Commercially available.

-

Ethyl bromoacetate: Commercially available.

-

Benzylamine-d7: This is the key deuterated starting material. It can be synthesized through various methods, including the reductive amination of benzaldehyde-d6 or by H/D exchange on benzylamine using a suitable catalyst and deuterium source.[5] It is also commercially available from specialized chemical suppliers.

Experimental Protocol: Two-Step, One-Pot Synthesis

This protocol is adapted from established methods for the synthesis of unlabeled Benznidazole.

Step 1: N-Alkylation of 2-Nitroimidazole

-

To a stirred solution of 2-nitroimidazole (1 equivalent) and a suitable base such as potassium carbonate (1.2 equivalents) in a polar aprotic solvent like ethanol, add ethyl bromoacetate (1.1 equivalents).

-

Heat the reaction mixture to approximately 70°C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 50°C. Do not isolate the intermediate, ethyl 2-(2-nitro-1H-imidazol-1-yl)acetate.

Step 2: Amidation with Benzylamine-d7

-

To the cooled reaction mixture from Step 1, directly add benzylamine-d7 (3.0 equivalents).

-

Stir the resulting suspension at 50°C for 16-24 hours.

-

After the reaction is complete, cool the mixture to room temperature and add water to precipitate the crude this compound.

-

Cool the slurry to 0-5°C and stir for an additional 2 hours to maximize precipitation.

-

Collect the solid product by filtration and wash with cold water.

-

Dry the crude product under vacuum at 50°C.

Purification of this compound

Purification of the crude this compound is critical to remove unreacted starting materials, by-products, and any unlabeled Benznidazole. Recrystallization is the most common and effective method.

Experimental Protocol: Recrystallization

-

Dissolve the crude this compound in a heated solvent mixture of acetone and methanol (e.g., a 1:1 volumetric ratio).

-

Add a small amount of water to the solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold methanol.

-

Dry the purified this compound under vacuum at 50°C.

For highly pure material, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) can be employed.

Data Presentation

Expected Quantitative Data

| Parameter | Expected Value | Reference/Comment |

| Molecular Formula | C₁₂H₅D₇N₄O₃ | |

| Molecular Weight | 267.29 g/mol | |

| Appearance | Off-white to pale yellow solid | Based on unlabeled Benznidazole |

| Melting Point | 189-192 °C | For unlabeled Benznidazole |

| Overall Yield | 80-90% | Based on similar syntheses of unlabeled Benznidazole |

| Chemical Purity (HPLC) | >98% | Typical purity for pharmaceutical reference standards |

| Isotopic Purity | >98% | Standard for deuterated internal standards |

Expected Analytical Data

-

Mass Spectrometry (ESI+) : The protonated molecule [M+H]⁺ is expected at m/z 268.3. The corresponding ion for unlabeled Benznidazole is observed at m/z 261.1.

-

¹H NMR Spectroscopy : The spectrum is expected to show the signals for the imidazole ring protons. The signals corresponding to the benzyl ring and the methylene bridge protons will be absent due to deuteration.

-

¹³C NMR Spectroscopy : The spectrum will be similar to that of unlabeled Benznidazole, with potential minor shifts and changes in splitting patterns for the deuterated carbons due to the C-D coupling.

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Mechanism of Action of Benznidazole

Caption: Reductive activation pathway of Benznidazole in Trypanosoma cruzi.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. From Benznidazole to New Drugs: Nanotechnology Contribution in Chagas Disease [mdpi.com]

- 4. Benznidazole, a drug employed in the treatment of Chagas' disease, down-regulates the synthesis of nitrite and cytokines by murine stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS | LGC Standards [lgcstandards.com]

Decoding the Certificate of Analysis: A Technical Guide to Benznidazole-d7

An in-depth guide to understanding the Certificate of Analysis for Benznidazole-d7, tailored for researchers, scientists, and professionals in drug development.

A Certificate of Analysis (CoA) for a deuterated standard like this compound is a critical document that guarantees its quality and purity. For researchers and drug developers, a thorough understanding of this document is paramount for ensuring the accuracy and reliability of experimental results. This guide provides a detailed explanation of the key components of a this compound CoA, including the experimental methodologies and data interpretation.

Chemical Identity and Purity

The primary section of a CoA confirms the identity and purity of the compound. High-Performance Liquid Chromatography (HPLC) is a standard technique used for this purpose.

Table 1: Chemical Identity and Purity Data

| Parameter | Specification | Result |

| Chemical Name | This compound | Conforms |

| Molecular Formula | C₁₂H₅D₇N₄O₃ | Conforms |

| Molecular Weight | 267.30 g/mol | Conforms |

| Purity (HPLC) | ≥98% | 99.5% |

A stability-indicating HPLC method with a Diode Array Detector (HPLC-DAD) is often employed to determine the purity of Benznidazole and to ensure that no degradation products are present[1][2].

-

Instrumentation : An Agilent 1100 HPLC system or equivalent, equipped with a quaternary pump, degasser, column thermostat, autosampler, and a diode array detector[2].

-

Column : A C18 column is typically used for separation.

-

Mobile Phase : A mixture of acetonitrile and water is commonly used as the mobile phase.

-

Detection : The detector is set to scan a range of wavelengths (e.g., 200-400 nm) to identify and quantify Benznidazole and any potential impurities[2]. The maximum absorption for Benznidazole is around 323 nm[3].

-

Quantification : The purity is calculated by comparing the area of the main peak (this compound) to the total area of all peaks in the chromatogram.

Isotopic Enrichment

For a deuterated standard, the isotopic enrichment is a critical parameter that indicates the percentage of molecules containing the deuterium isotopes at the specified positions.

Table 2: Isotopic Enrichment Data

| Parameter | Specification | Result |

| Isotopic Enrichment | ≥98% | 99.2% |

| Deuterium Incorporation | d7 | Conforms |

High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for determining the isotopic enrichment and confirming the structural integrity of deuterated compounds.

-

Mass Spectrometry (MS) : LC-ESI-HR-MS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry) is used to determine the isotopic distribution of the molecule. By analyzing the full scan mass spectrum, the relative intensities of the ions corresponding to the deuterated and non-deuterated species are measured to calculate the isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the positions of the deuterium labels and the overall structure of the molecule. The absence or significant reduction of signals at specific chemical shifts in the ¹H NMR spectrum confirms the incorporation of deuterium.

It is important to distinguish between isotopic enrichment and species abundance. Isotopic enrichment refers to the mole fraction of the isotope at a specific site, while species abundance is the percentage of molecules with a specific isotopic composition.

Residual Solvents

Residual solvents are organic volatile chemicals that are used or produced in the manufacturing of drug substances. Their levels are strictly controlled due to their potential toxicity.

Table 3: Residual Solvents Analysis

| Solvent | Class | Limit (ppm) | Result (ppm) |

| Methanol | 2 | 3000 | <50 |

| Acetone | 3 | 5000 | <50 |

| Dichloromethane | 2 | 600 | <10 |

The analysis of residual solvents is typically performed according to the United States Pharmacopeia (USP) <467> guidelines using a Headspace Gas Chromatography (HS-GC) system with a Flame Ionization Detector (FID). This technique is well-suited for the analysis of volatile organic compounds in a solid matrix.

-

Instrumentation : A GC system equipped with a headspace autosampler and an FID.

-

Sample Preparation : A precisely weighed amount of the this compound sample is placed in a headspace vial and dissolved in a suitable solvent (e.g., dimethyl sulfoxide).

-

Analysis : The vial is heated to a specific temperature, allowing the volatile residual solvents to partition into the headspace gas. A sample of the headspace is then automatically injected into the GC for separation and quantification.

-

Classification : Solvents are classified into three classes based on their toxicity: Class 1 solvents are the most toxic and should be avoided, Class 2 solvents have less severe toxicity, and Class 3 solvents have low toxic potential.

Elemental Impurities (Heavy Metals)

Elemental impurities in drug products can arise from various sources, including raw materials and manufacturing equipment. Their levels are monitored to ensure patient safety.

Table 4: Elemental Impurities Analysis

| Element | Class | Limit (µg/g) | Result (µg/g) |

| Arsenic (As) | 1 | 1.5 | <0.1 |

| Cadmium (Cd) | 1 | 0.5 | <0.05 |

| Lead (Pb) | 1 | 0.5 | <0.1 |

| Mercury (Hg) | 1 | 1.5 | <0.1 |

ICP-MS is the standard technique for the analysis of elemental impurities in pharmaceuticals, as outlined in USP <232> and <233>. It offers high sensitivity and the ability to detect a wide range of elements at trace levels.

-

Instrumentation : An ICP-MS instrument.

-

Sample Preparation : The this compound sample is typically digested using a strong acid (e.g., nitric acid) in a closed-vessel microwave digestion system to bring the elements into solution.

-

Analysis : The digested sample solution is introduced into the ICP-MS, where it is ionized in a high-temperature argon plasma. The resulting ions are then separated by their mass-to-charge ratio and detected.

-

Classification : Elemental impurities are categorized into classes based on their toxicity. Class 1 elements (As, Cd, Hg, and Pb) are human toxicants and are the most critical to control.

Visualizing the Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for this compound.

References

Commercial Suppliers and Technical Guide for Benznidazole-d7 in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of commercial suppliers for Benznidazole-d7, a critical reagent for research and development, particularly in pharmacokinetic and bioanalytical studies. It includes a detailed comparison of available products, standardized experimental protocols for its use as an internal standard, and a visual representation of a typical experimental workflow.

Commercial Suppliers of this compound

This compound, the deuterated analog of Benznidazole, is primarily utilized as an internal standard in mass spectrometry-based bioanalytical methods to ensure the accuracy and precision of quantification. Several specialized chemical suppliers offer this compound for research purposes. The following table summarizes the key quantitative data for this compound available from prominent commercial suppliers. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier for lot-specific purity data.

| Supplier | Product Code(s) | Available Quantities | Purity Specification |

| LGC Standards | TRC-B197927 | 1 mg, 10 mg | CoA available with product |

| United States Biological | 442303 | 1 mg | Highly Purified |

| Axios Research | - | Inquire for details | Comprehensive CoA provided |

| Toronto Research Chemicals (TRC) | TRC-B197927-10MG | 10 mg | CoA available upon request |

Experimental Protocols: Bioanalytical Method for Benznidazole Quantification using this compound

The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Benznidazole in a biological matrix (e.g., plasma) using this compound as an internal standard. This method is crucial for pharmacokinetic studies.

1. Preparation of Stock and Working Solutions

-

Benznidazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Benznidazole in a suitable solvent such as methanol or acetonitrile.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the Benznidazole stock solution.

-

Working Solutions: Prepare serial dilutions of the Benznidazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentrations. The IS working solution is typically prepared at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of the biological sample (plasma, urine), calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

3. LC-MS/MS Conditions

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Benznidazole: Monitor the transition of the precursor ion (m/z) to a specific product ion.

-

This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion. The specific m/z values will need to be determined empirically.

-

4. Data Analysis

-

Quantify Benznidazole concentrations in the samples by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Benznidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in a typical pharmacokinetic study utilizing an internal standard like this compound.

Isotopic Purity of Benznidazole-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benznidazole is a crucial therapeutic agent in the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. To accurately study its pharmacokinetics, metabolism, and bioequivalence, a stable isotope-labeled internal standard is indispensable. Benznidazole-d7, a deuterated analog of Benznidazole, serves this critical role in bioanalytical studies. The isotopic purity of this compound is a paramount parameter that directly influences the accuracy, precision, and reliability of quantitative analytical methods. This technical guide provides an in-depth overview of the importance of the isotopic purity of this compound, methods for its determination, and its application in research and drug development.

The Critical Role of Isotopic Purity

High isotopic purity of this compound is essential for its function as an internal standard in mass spectrometry-based bioanalysis. The primary reasons for this criticality are:

-

Minimizing Cross-Talk: An ideal internal standard should have a distinct mass-to-charge ratio (m/z) from the analyte (unlabeled Benznidazole). If the this compound standard contains a significant percentage of lower-mass isotopologues (e.g., d6, d5, or d0 - unlabeled), these will interfere with the signal of the native analyte, leading to an overestimation of the analyte's concentration.

-

Ensuring Accurate Quantification: The concentration of the internal standard is assumed to be constant across all samples. If the isotopic distribution of the standard is not well-characterized and consistent, the response factor used for quantification will be inaccurate, leading to biased results.

-

Maintaining Method Sensitivity: The presence of unlabeled Benznidazole (d0) in the deuterated standard can artificially elevate the lower limit of quantification (LLOQ) of the analytical method, as it contributes to the background signal at the analyte's m/z.

-

Consistency and Reproducibility: High and consistent isotopic purity from batch to batch ensures the long-term reliability and reproducibility of the bioanalytical method, which is crucial for longitudinal studies and multi-site clinical trials.

Quantitative Data on Isotopic Purity

While specific batch-to-batch isotopic purity data for commercially available this compound can be found on the Certificate of Analysis (CoA) provided by the supplier[1][2], a typical specification for a high-quality deuterated internal standard is presented below. The data represents the desired distribution of isotopic species.

| Isotopic Species | Description | Typical Abundance (%) |

| d7 | Fully deuterated Benznidazole | > 98% |

| d6 | Benznidazole with 6 deuterium atoms | < 2% |

| d5 | Benznidazole with 5 deuterium atoms | < 0.5% |

| d4 | Benznidazole with 4 deuterium atoms | < 0.1% |

| d3 | Benznidazole with 3 deuterium atoms | < 0.1% |

| d2 | Benznidazole with 2 deuterium atoms | < 0.1% |

| d1 | Benznidazole with 1 deuterium atom | < 0.1% |

| d0 | Unlabeled Benznidazole | < 0.1% |

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of this compound is typically performed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Isotopic Purity Assessment by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This method is used to determine the distribution of different isotopologues of this compound.

1. Sample Preparation:

- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

- Perform a serial dilution of the stock solution with the initial mobile phase to a final concentration of approximately 1 µg/mL.

2. LC-HRMS Analysis:

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A suitable reversed-phase column (e.g., C18).

- Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used.

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Data Acquisition: Acquire data in full scan mode over a mass range that includes the unlabeled Benznidazole ([M+H]⁺ ≈ 261.09 m/z) and the fully deuterated this compound ([M+H]⁺ ≈ 268.13 m/z).

3. Data Analysis:

- Extract the ion chromatograms for each expected isotopologue (d0 to d7).

- Integrate the peak areas for each isotopologue.

- Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

- It is crucial to correct for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C, ¹⁵N, ¹⁸O) using appropriate software to obtain the true isotopic enrichment of deuterium.

Protocol 2: Confirmation of Deuteration Site and Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ²H-NMR are used to confirm the positions of deuteration and to estimate the overall isotopic enrichment.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of this compound.

- Dissolve the sample in a suitable deuterated solvent that does not have signals in the regions of interest (e.g., DMSO-d6, Chloroform-d). For ¹H-NMR, a non-deuterated solvent can also be used if the residual solvent peaks do not interfere.

2. NMR Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

- ¹H-NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals at the expected positions of deuteration confirms the labeling. The integration of any residual proton signals at these positions can be used to estimate the percentage of non-deuterated species.

- ²H-NMR: Acquire a deuterium NMR spectrum. The presence of signals at the chemical shifts corresponding to the deuterated positions confirms the successful incorporation of deuterium.

3. Data Analysis:

- In the ¹H-NMR spectrum, compare the integration of the residual proton signals at the deuterated positions to the integration of a proton signal from a non-deuterated position on the molecule (if available) or to an internal standard with a known concentration.

- In the ²H-NMR spectrum, the relative integration of the deuterium signals can provide information about the distribution of deuterium at different sites.

Mandatory Visualizations

Caption: Workflow for Isotopic Purity Assessment by LC-HRMS.

Caption: Workflow for Isotopic Purity Confirmation by NMR.

Caption: Importance of High Isotopic Purity of this compound.

Conclusion

The isotopic purity of this compound is a non-negotiable quality attribute for its use as an internal standard in the bioanalysis of Benznidazole. Rigorous assessment of isotopic distribution using techniques such as LC-HRMS and NMR is imperative to ensure the generation of accurate and reliable data in pharmacokinetic, toxicokinetic, and bioequivalence studies. Researchers and drug development professionals must demand and verify the high isotopic purity of this compound to maintain the integrity and validity of their analytical findings, ultimately contributing to the safe and effective use of Benznidazole in the treatment of Chagas disease.

References

An In-depth Technical Guide to Benznidazole and Benznidazole-d7

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of Benznidazole and its deuterated analog, Benznidazole-d7. It explores their core differences, from fundamental physicochemical properties to their distinct roles in therapeutic and analytical applications. The document outlines the mechanism of action of Benznidazole, the principles of isotopic labeling, and the practical application of this compound in quantitative bioanalysis.

Core Differences: Therapeutic Agent vs. Analytical Standard

The primary distinction lies in their intended use. Benznidazole is an antiparasitic drug used to treat Chagas disease[1]. This compound is a stable isotope-labeled (SIL) analog of Benznidazole, where seven hydrogen atoms have been replaced with deuterium. This structural modification makes it an ideal internal standard for bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), used to quantify Benznidazole in biological matrices.

Physicochemical Properties

The substitution of hydrogen with deuterium results in a predictable increase in molecular weight, a key feature for mass spectrometry-based differentiation.

| Property | Benznidazole | This compound | Data Source(s) |

| Chemical Formula | C₁₂H₁₂N₄O₃ | C₁₂H₅D₇N₄O₃ | [1] |

| Molar Mass | 260.25 g/mol | Approx. 267.30 g/mol | [1][2] |

| Melting Point | 188.5 to 190 °C | Not typically used as a therapeutic, melting point is not a critical specification. | [1] |

| Appearance | Crystalline solid | Solid |

Note: The molar mass of this compound is calculated based on the mass of Benznidazole by subtracting the mass of 7 protium atoms and adding the mass of 7 deuterium atoms.

Structural Differences

The core structure remains identical except for the isotopic substitution on the benzyl group. This ensures that this compound has nearly identical chemical and physical properties to Benznidazole, such as solubility and chromatographic retention time, which is crucial for its role as an internal standard.

References

The Definitive Guide to Benznidazole-d7 in Pharmacokinetic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Benznidazole-d7 as an internal standard in the pharmacokinetic analysis of the anti-Chagas disease drug, benznidazole. By leveraging the principles of stable isotope dilution and mass spectrometry, this compound ensures the accuracy and precision of bioanalytical methods, a cornerstone of robust drug development and clinical monitoring.

Introduction: The Imperative for Precision in Benznidazole Pharmacokinetics

Benznidazole is a primary therapeutic agent for Chagas disease, a parasitic illness with significant global health impact. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing dosing regimens, ensuring efficacy, and minimizing toxicity. Accurate quantification of benznidazole in biological matrices is therefore essential. This is achieved through validated bioanalytical methods, where the use of a stable isotope-labeled internal standard like this compound is the gold standard.

The Role of Deuterated Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying drugs in biological samples due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS can be affected by variations in sample preparation, chromatographic retention, and ionization efficiency. A stable isotope-labeled internal standard (SIL-IS), such as this compound, is a non-radioactive variant of the analyte where one or more atoms have been replaced with a heavier isotope (in this case, deuterium).

The fundamental principle is that the SIL-IS behaves nearly identically to the analyte throughout the entire analytical process. Any sample loss during extraction, or fluctuations in instrument response, will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly accurate and precise quantification.

Physicochemical Properties

| Property | Benznidazole | This compound |

| Chemical Name | N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide | N-(benzyl-d7)-2-(2-nitro-1H-imidazol-1-yl)acetamide |

| Molecular Formula | C₁₂H₁₂N₄O₃ | C₁₂H₅D₇N₄O₃ |

| Molecular Weight | 260.25 g/mol | 267.30 g/mol |

| Isotopic Enrichment | Not Applicable | >98% Deuterium |

Pharmacokinetic Parameters of Benznidazole

The following table summarizes key pharmacokinetic parameters of benznidazole from various studies in humans and mice. These values highlight the importance of precise analytical methods for characterizing the drug's behavior in different populations and models.

| Parameter | Human (Adults) - Single 100 mg dose | Mouse (BALB/c) - Single 10-100 mg/kg dose |

| Tmax (h) | 2.93 - 3.5[1][2] | 0.49 - 1.47[3] |

| Cmax (µg/mL) | 2.19 - 2.2[2][4] | Varies with dose |

| AUC (µg·h/mL) | 46.4 - 51.31 | Varies with dose |

| Half-life (t½) (h) | 12.1 - 13.27 | ~3 |

| Apparent Volume of Distribution (Vd/F) (L) | 39.19 | Dose-dependent |

| Apparent Clearance (CL/F) (L/h) | 2.04 | Dose-dependent |

| Bioavailability (%) | ~92 | Not explicitly stated |

Experimental Protocol: Quantification of Benznidazole in Plasma using this compound

This section outlines a typical experimental protocol for the quantification of benznidazole in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is a composite based on established methods for benznidazole analysis.

Materials and Reagents

-

Benznidazole reference standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant)

Sample Preparation

-

Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Injection: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Benznidazole: m/z 261.1 → 106.1 (Quantifier), m/z 261.1 → 77.1 (Qualifier)

-

This compound: m/z 268.1 → 113.1 (Quantifier)

-

Visualizations

Chemical Structures

Caption: Chemical structures of Benznidazole and this compound.

Bioanalytical Workflow

Caption: Experimental workflow for plasma sample analysis.

Rationale for Using a Deuterated Internal Standard

Caption: Logic of using a deuterated internal standard for accuracy.

Conclusion

This compound is an indispensable tool in the pharmacokinetic evaluation of benznidazole. Its use as an internal standard in LC-MS/MS bioanalysis provides the necessary accuracy and precision to confidently characterize the drug's behavior in preclinical and clinical studies. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering a foundational understanding of the principles, protocols, and data integral to the successful application of this compound in advancing the therapeutic use of benznidazole for Chagas disease.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Pharmacokinetics of Benznidazole in Healthy Volunteers and Implications in Future Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic-pharmacodynamic modeling of benznidazole and its antitrypanosomal activity in a murine model of chronic Chagas disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. Systematic Review and Meta-analysis of the Pharmacokinetics of Benznidazole in the Treatment of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Benznidazole-d7 in Advancing Chagas Disease Research: A Technical Guide

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, particularly in Latin America.[1] Benznidazole is a primary chemotherapeutic agent for treating this disease, although its efficacy can be limited, especially in the chronic phase, and it is associated with notable side effects.[1] To optimize treatment regimens, understand its metabolic fate, and develop more effective therapies, precise and accurate quantification of benznidazole in biological matrices is paramount. This technical guide delves into the critical role of Benznidazole-d7, a deuterium-labeled stable isotope of benznidazole, in enhancing the rigor and reliability of Chagas disease research. This document is intended for researchers, scientists, and drug development professionals engaged in the study of Chagas disease and the pharmacology of benznidazole.

Core Principles: The Utility of Deuterium-Labeled Internal Standards

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard.[2] this compound serves as an ideal internal standard for benznidazole quantification. By replacing seven hydrogen atoms with deuterium, a stable, non-radioactive isotope, this compound possesses a distinct mass signature detectable by mass spectrometry.[2] This key difference allows it to be differentiated from the unlabeled benznidazole, while its chemical and physical properties remain nearly identical.

The fundamental advantage of using this compound is its ability to compensate for variability during sample preparation and analysis.[2] When a known amount of this compound is added to a biological sample at the beginning of the workflow, it experiences the same conditions as the endogenous benznidazole. This includes extraction efficiency, matrix effects (suppression or enhancement of ionization), and instrument response variations. By normalizing the signal of benznidazole to that of this compound, a more accurate and precise quantification can be achieved.

Synthesis of this compound

While specific proprietary synthesis methods for this compound are not extensively published in peer-reviewed literature, a general approach can be inferred from known benznidazole synthesis routes. The synthesis of benznidazole typically involves the reaction of 2-nitroimidazole with a haloacetate ester, followed by reaction with benzylamine. Deuterium atoms can be incorporated into the benzylamine starting material to create a deuterated benznidazole. For example, using benzylamine-d7, where the seven hydrogen atoms on the phenyl ring and the methylene bridge are replaced with deuterium, would yield this compound.

Quantitative Analysis of Benznidazole using this compound as an Internal Standard

The use of this compound is central to the development of robust and validated bioanalytical methods for quantifying benznidazole in various biological matrices such as plasma, serum, and tissue homogenates. The most common analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Table 1: Representative LC-MS/MS Parameters for Benznidazole Analysis

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.15 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Benznidazole | Precursor Ion (m/z): 261, Product Ion (m/z): 106 or 201 |

| This compound | Precursor Ion (m/z): 268, Product Ion (m/z): 113 or 208 |

| Dwell Time | 100 - 200 ms |

| Collision Energy | Optimized for specific instrument |

| Gas Temperatures | Optimized for specific instrument |

Note: These are representative parameters and should be optimized for the specific instrumentation and application.

Experimental Protocol: Quantification of Benznidazole in Human Plasma

This protocol outlines a typical workflow for the quantification of benznidazole in human plasma samples using this compound as an internal standard.

1. Materials and Reagents:

-

Human plasma (blank, and study samples)

-

Benznidazole reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Pipettes and tips

2. Preparation of Stock and Working Solutions:

-

Benznidazole Stock Solution (1 mg/mL): Accurately weigh and dissolve benznidazole reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Benznidazole Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 acetonitrile:water to create calibration standards.

-

This compound Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase A.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio (Benznidazole/Benznidazole-d7) against the nominal concentration of the calibration standards.

-

Use a weighted (e.g., 1/x or 1/x²) linear regression to fit the data.

-

Determine the concentration of benznidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Table 2: Bioanalytical Method Validation Parameters for Benznidazole Quantification

The following table summarizes key validation parameters that should be assessed according to regulatory guidelines (e.g., EMA, FDA).

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | CV of the matrix factor should be ≤ 15% |

| Stability | Analyte stable under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative) |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |

Pharmacokinetic Studies

This compound is instrumental in pharmacokinetic (PK) studies designed to understand the absorption, distribution, metabolism, and excretion (ADME) of benznidazole. The use of a stable isotope-labeled internal standard ensures high-quality data for the accurate determination of key PK parameters.

Table 3: Representative Pharmacokinetic Parameters of Benznidazole in Humans (Single 100 mg Oral Dose)

| Parameter | Value (Mean ± SD or Range) | Reference |

| Cmax (µg/mL) | 2.2 - 2.9 | |

| Tmax (h) | 2.5 - 3.5 | |

| AUC₀-t (µg·h/mL) | 32.0 - 46.4 | |

| t½ (h) | 8.0 - 12.1 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the concentration-time curve from time zero to the last measurable concentration; t½: Elimination half-life.

Metabolic Profiling

Understanding the metabolism of benznidazole is crucial for identifying potentially active or toxic metabolites and for elucidating its mechanism of action. While not used directly for metabolic imaging in the same way as deuterated substrates like glucose, this compound is a valuable tool in metabolic profiling studies. By using this compound as an internal standard, researchers can confidently quantify the parent drug while identifying and semi-quantitatively measuring its metabolites.

Metabolomics studies have revealed that benznidazole undergoes extensive metabolism, primarily through nitroreduction to amino-benznidazole, followed by N-glucuronidation. Other metabolic pathways include imidazole-ring cleavage, oxidations, and cysteine conjugations.

Visualizing Workflows and Pathways

To further clarify the processes described, the following diagrams illustrate the experimental workflow for benznidazole quantification and the metabolic pathway of benznidazole.

Caption: Experimental workflow for the quantification of benznidazole in plasma using this compound.

Caption: Simplified metabolic pathway of benznidazole.

Conclusion

This compound is an indispensable tool for researchers in the field of Chagas disease. Its use as an internal standard in LC-MS/MS bioanalytical methods significantly enhances the accuracy, precision, and robustness of benznidazole quantification. This, in turn, enables more reliable pharmacokinetic modeling, a deeper understanding of drug metabolism, and ultimately, contributes to the development of improved therapeutic strategies for Chagas disease. The methodologies and data presented in this guide provide a framework for the effective implementation of this compound in research settings, fostering higher quality data to address the challenges posed by this neglected tropical disease.

References

preliminary studies using Benznidazole-d7

An In-Depth Technical Guide on the Application of Benznidazole-d7 in Preliminary Studies

Introduction

Benznidazole is a crucial therapeutic agent for the treatment of Chagas disease, a parasitic illness caused by Trypanosoma cruzi.[1][2] The development and clinical application of Benznidazole necessitate robust and accurate analytical methods to determine its concentration in biological matrices. This is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This compound, a deuterated isotopologue of Benznidazole, serves as an indispensable tool in these analytical methodologies, primarily as an internal standard for mass spectrometry-based assays. This technical guide provides a comprehensive overview of the role and application of this compound in the preliminary studies of Benznidazole, tailored for researchers, scientists, and drug development professionals.

Stable isotope-labeled compounds, such as those labeled with deuterium, are widely used in drug metabolism and pharmacokinetic studies.[3] The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) due to its ability to compensate for variability in sample preparation and instrument response. This compound, having chemical and physical properties nearly identical to Benznidazole, co-elutes chromatographically and experiences similar ionization efficiency, yet is distinguishable by its mass-to-charge ratio (m/z). This allows for highly precise and accurate quantification of the parent drug.

Experimental Protocols: Quantification of Benznidazole using this compound

The quantification of Benznidazole in biological samples like plasma, blood, and tissues is a critical component of preclinical and clinical studies. The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing this compound as an internal standard.

Sample Preparation

A common method for extracting Benznidazole from biological matrices is liquid-liquid extraction or protein precipitation.

-

Spiking with Internal Standard : To a known volume of the biological sample (e.g., 100 µL of plasma), a small volume of a concentrated solution of this compound is added.

-

Protein Precipitation : A protein precipitating agent, such as acetonitrile or methanol, is added to the sample. For instance, 300 µL of acetonitrile can be added to the 100 µL plasma sample.

-

Vortexing and Centrifugation : The mixture is vortexed vigorously to ensure thorough mixing and complete protein precipitation. Subsequently, the sample is centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer : The clear supernatant containing Benznidazole and this compound is carefully transferred to a clean tube.

-

Evaporation and Reconstitution : The supernatant is evaporated to dryness under a stream of nitrogen gas. The dried residue is then reconstituted in a small volume of the mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of Benznidazole and this compound are typically performed using a reversed-phase HPLC column coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation :

-

Column : A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.

-

Mobile Phase : A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is often employed.

-

Flow Rate : A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume : 5 to 20 µL of the reconstituted sample is injected.

-

-

Mass Spectrometric Detection :

-

Ionization Mode : Electrospray ionization (ESI) in positive ion mode is generally used.

-

Multiple Reaction Monitoring (MRM) : The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Benznidazole and this compound.

-

Benznidazole : The precursor ion [M+H]⁺ at m/z 261.1 is selected and fragmented to produce a characteristic product ion, for example, m/z 105.1.

-

This compound : The precursor ion [M+H]⁺ at m/z 268.1 is selected and fragmented to produce a corresponding product ion.

-

-

Quantification : The ratio of the peak area of Benznidazole to the peak area of this compound is calculated and used to determine the concentration of Benznidazole in the original sample by referring to a calibration curve.

-

Quantitative Data Presentation

The accurate quantification of Benznidazole using this compound as an internal standard has enabled the characterization of its pharmacokinetic profile in various populations. The tables below summarize key pharmacokinetic parameters of Benznidazole from studies in healthy volunteers and pediatric patients.

Table 1: Pharmacokinetic Parameters of Benznidazole in Healthy Adult Volunteers

| Parameter | Median Value | Range |

| Cmax (µg/mL) | 2.2 | 1.6 - 2.9 |

| Tmax (h) | 3.5 | 2.0 - 4.0 |

| AUC₀₋t (µg·h/mL) | 46.4 | 35.8 - 57.0 |

| AUC₀₋∞ (µg·h/mL) | 48.4 | 37.9 - 59.9 |

| Half-life (t½) (h) | 12.1 | 10.5 - 13.7 |

| Vd/F (L) | 107.3 | 88.6 - 125.9 |

| CL/F (L/h) | 2.1 | 1.7 - 2.6 |

Data sourced from studies in healthy adult volunteers following a single oral dose of Benznidazole.[4][5]

Table 2: Benznidazole Concentrations in Infants and Children with T. cruzi Infection

| Age Group | N | Median BZ Concentration (µg/mL) | Interquartile Range (IQR) |

| Infants | 10 | 1.2 | 0.29 - 2.14 |

| Children | 6 | 1.2 | 0.29 - 2.14 |

Data from a study monitoring Benznidazole adherence in pediatric patients undergoing treatment.

Visualizations

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of Benznidazole in plasma samples using this compound as an internal standard.

Caption: Bioanalytical workflow for Benznidazole quantification.

Metabolic Pathway of Benznidazole

Understanding the metabolism of Benznidazole is crucial for identifying potential drug-drug interactions and explaining inter-individual variability in response. This compound can also be used to aid in the identification and quantification of metabolites.

Caption: Simplified metabolic pathway of Benznidazole.

Conclusion

While preliminary studies focusing directly on the pharmacological effects of this compound are not the primary application of this molecule, its role as an internal standard is paramount to the successful research and development of Benznidazole. The use of this compound in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic characterization, dose-finding studies, and therapeutic monitoring. This in-depth technical guide highlights the standard methodologies where this compound is a critical component, providing researchers with a foundational understanding of its application in the broader context of Chagas disease therapy development. The precision afforded by stable isotope dilution analysis is indispensable for advancing our knowledge of Benznidazole and optimizing its use in patients.

References

- 1. Benznidazole Biotransformation and Multiple Targets in Trypanosoma cruzi Revealed by Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Benznidazole in Healthy Volunteers and Implications in Future Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Benznidazole in Healthy Volunteers and Implications in Future Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Benznidazole in Human Plasma Using Benznidazole-d7 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Benznidazole in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Benznidazole-d7, is employed. The method involves a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation. This analytical approach is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving Benznidazole.

Introduction

Benznidazole is a primary therapeutic agent for the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi.[1][2] Monitoring plasma concentrations of Benznidazole is crucial for optimizing therapeutic efficacy and minimizing toxicity.[3] LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This document provides a detailed protocol for the determination of Benznidazole in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents

-

Benznidazole reference standard (Sigma-Aldrich)

-

This compound internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water (Thermo-Fisher Scientific)

-

Formic acid (Thermo-Fisher Scientific)

-

Human plasma (pooled, drug-free)

Instrumentation

An LC-MS/MS system, such as an AB Sciex API4000 or equivalent, equipped with a positive-ion electrospray ionization (ESI) source was used in conjunction with an Agilent 1100 Series LC module or similar. Data acquisition and processing were performed using Analyst 1.6 software or equivalent.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Analytical Column | Reverse-phase C18 column (e.g., MAC-MOD Ace 5 C-18, 15 cm × 2.1 mm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Gradient | Initial: 10% B, linear gradient to 90% B over 3 minutes, hold for 0.5 minutes, return to initial conditions and equilibrate for 1.5 minutes. Total run time: 5 minutes. |

Table 2: Mass Spectrometry Parameters

| Parameter | Benznidazole | This compound (Internal Standard) |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (m/z) | 261.1 | 268.1 |

| Product Ion (m/z) | 255.0 | 262.0 |

| Dwell Time (ms) | 150 | 150 |

| Collision Energy (eV) | 25 | 25 |

| Declustering Potential (V) | 60 | 60 |

| Entrance Potential (V) | 10 | 10 |

| Collision Cell Exit Potential (V) | 12 | 12 |

Sample Preparation

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 50 µL of plasma, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram

Caption: LC-MS/MS workflow for Benznidazole analysis.

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.

Linearity:

The calibration curve was linear over the concentration range of 10 to 20,000 ng/mL in human plasma. A weighted linear regression (1/x²) was used to fit the data. The correlation coefficient (r²) was consistently >0.99.

Table 3: Calibration Curve Summary

| Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| 10 - 20,000 | >0.99 |

Precision and Accuracy:

Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in Table 4.

Table 4: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 10 | < 15% | ± 15% | < 15% | ± 15% |

| LQC | 30 | < 10% | ± 10% | < 10% | ± 10% |

| MQC | 1,000 | < 10% | ± 10% | < 10% | ± 10% |

| HQC | 15,000 | < 10% | ± 10% | < 10% | ± 10% |

Recovery:

The extraction recovery of Benznidazole was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples at three concentration levels. The mean recovery was greater than 90%.

Matrix Effect:

The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples with those of neat solutions. The use of this compound as an internal standard effectively compensated for any observed matrix effects, with the normalized matrix factor being close to 1.0.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of Benznidazole in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings.

References

Application Notes and Protocols for the Detection of Benznidazole-d7 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Benznidazole and its deuterated internal standard, Benznidazole-d7, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Benznidazole is a crucial therapeutic agent for the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. Accurate quantification of Benznidazole in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving high accuracy and precision in LC-MS/MS bioanalysis by compensating for matrix effects and variability in sample processing.

This document outlines the optimized mass spectrometry settings, sample preparation protocols, and liquid chromatography conditions for the sensitive and specific detection of Benznidazole and this compound.

Mass Spectrometry Settings

The following tables summarize the recommended mass spectrometry parameters for the detection of Benznidazole and this compound. These settings should be used as a starting point and may require further optimization based on the specific instrument used.

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Proposed Use |

| Benznidazole | 261.1 | 255.1 | Quantitation[1] |

| Benznidazole | 261.1 | 258.1 | Confirmation[1] |

| This compound | 268.1 | User Determined | Internal Standard |

Note: The precursor ion for this compound is inferred from the addition of 7 atomic mass units to the molecular weight of Benznidazole. The product ions for this compound should be determined by infusing a standard solution and performing a product ion scan. Common losses, such as the loss of the benzyl group, can be anticipated.

Mass Spectrometer Source and Gas Parameters (Example)

These parameters are based on an AB Sciex API4000 instrument and may vary between different mass spectrometer models and manufacturers.[1]

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Collision Gas (CAD) | 12 |

| Curtain Gas (CUR) | 20 |

| Ion Source Gas 1 (GS1) | 40 |

| Ion Source Gas 2 (GS2) | 60 |

| IonSpray Voltage (IS) | 5500 V |

| Temperature (TEM) | 300 °C |

| Entrance Potential (EP) | 10 |

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Below are protocols for plasma, dried blood spots (DBS), and urine.

3.1.1. Plasma - Protein Precipitation

This is a rapid and straightforward method for plasma samples.

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (this compound) at an appropriate concentration.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.2. Dried Blood Spots (DBS) - Solvent Extraction

This method is suitable for samples collected on DBS cards.[1]

-

Punch out a 3 mm disc from the dried blood spot into a clean 1.5 mL microcentrifuge tube.

-

Add 200 µL of methanol containing the internal standard (this compound).

-

Vortex for 30 seconds and then agitate on a shaker for 1 hour at room temperature.

-

Centrifuge at 13,000 rpm for 10 minutes.[1]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 37°C.

-

Reconstitute the residue in 60 µL of the initial mobile phase (e.g., 70% Methanol: 30% 0.1% Formic Acid in water).

-

Vortex for 30 seconds, centrifuge at 13,000 rpm for 10 minutes, and transfer to an autosampler vial.

3.1.3. Urine - Dilute and Shoot

For urine samples, a simple dilution is often sufficient.

-

Thaw urine samples and centrifuge at 2000 x g for 5 minutes to pellet any precipitates.

-

In a clean tube, mix 50 µL of the urine supernatant with 450 µL of the initial mobile phase containing the internal standard (this compound).

-

Vortex thoroughly.

-

Transfer to an autosampler vial for analysis.

Liquid Chromatography Conditions

The following LC conditions have been shown to be effective for the separation of Benznidazole.

| Parameter | Setting |

| Column | Reversed-phase C18 column (e.g., MAC-MOD Ace 5 C18, 15 cm × 2.1 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 10% B, linear gradient to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 40 °C |

| Autosampler Temp. | 4 °C |

Visualization of Benznidazole's Mechanism of Action

The primary mechanism of action of Benznidazole involves its reduction within the parasite Trypanosoma cruzi. This process generates reactive metabolites that are toxic to the parasite.

References

Application Note: High-Throughput Quantification of Benznidazole in Pediatric Samples using Benznidazole-d7 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract